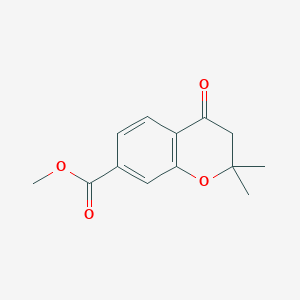

Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate

CAS No.: 2089289-02-9

Cat. No.: VC5508283

Molecular Formula: C13H14O4

Molecular Weight: 234.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089289-02-9 |

|---|---|

| Molecular Formula | C13H14O4 |

| Molecular Weight | 234.251 |

| IUPAC Name | methyl 2,2-dimethyl-4-oxo-3H-chromene-7-carboxylate |

| Standard InChI | InChI=1S/C13H14O4/c1-13(2)7-10(14)9-5-4-8(12(15)16-3)6-11(9)17-13/h4-6H,7H2,1-3H3 |

| Standard InChI Key | FQDYSBCDZCLIMG-UHFFFAOYSA-N |

| SMILES | CC1(CC(=O)C2=C(O1)C=C(C=C2)C(=O)OC)C |

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Structural Features

Methyl 2,2-dimethyl-4-oxochroman-7-carboxylate belongs to the benzopyran class of organoheterocyclic compounds. Its IUPAC name, methyl 2,2-dimethyl-4-oxo-3H-chromene-6-carboxylate, reflects its substitution pattern:

-

A 2,2-dimethyl group on the chroman ring.

-

A 4-oxo (keto) group at position 4.

The structural formula is represented as C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol . The chroman backbone consists of a benzene ring fused to a tetrahydropyran ring, with substituents influencing its electronic and steric properties.

Table 1: Key Structural and Nomenclature Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 2,2-dimethyl-4-oxo-3H-chromene-6-carboxylate | |

| Molecular Formula | C₁₃H₁₄O₄ | |

| SMILES (Canonical) | CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)OC)C | |

| InChI Key | PWXLOONQXYGPGC-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols for Methyl 2,2-dimethyl-4-oxochroman-7-carboxylate are proprietary, industrial routes likely involve:

-

Chroman Ring Formation: Cyclization of phenolic precursors with γ,δ-unsaturated ketones under acidic or basic conditions.

-

Esterification: Introduction of the methyl ester group via reaction with methanol in the presence of a catalyst.

-

Oxidation: Generation of the 4-oxo group using oxidizing agents like Jones reagent or pyridinium chlorochromate .

Commercial batches from suppliers such as Accela ChemBio Inc. report purities exceeding 97%, though specific reaction conditions remain undisclosed .

Physical and Chemical Properties

Physicochemical Profile

The compound exhibits moderate lipophilicity, with an XLogP value of 1.80 and a Topological Polar Surface Area (TPSA) of 52.60 Ų, indicating balanced solubility in both aqueous and organic media .

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 234.25 g/mol | |

| Exact Mass | 234.08920892 g/mol | |

| Rotatable Bonds | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 0 |

Pharmacological and Toxicological Profile

ADMET Properties

Predictive modeling using admetSAR 2.0 highlights favorable pharmacokinetic traits:

-

Human Intestinal Absorption: 98.45% probability of high absorption .

-

Blood-Brain Barrier Penetration: Moderate likelihood (55%) .

-

CYP450 Interactions: Low inhibition potential for CYP3A4 (73.06% probability of non-inhibition) .

Table 3: Key ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume